1,2-Dimethylimidazole;2-ethylhexanoic acid
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Overview
Description
1,2-Dimethylimidazole: is a heterocyclic organic compound with the molecular formula C5H8N2 . It is a derivative of imidazole, where two methyl groups are substituted at the 1 and 2 positions of the imidazole ring. 2-Ethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C8H16O2 . It is commonly used as a precursor in the production of metal salts, which serve as catalysts in various industrial processes.
Preparation Methods
1,2-Dimethylimidazole: can be synthesized through several methods. One common method involves the reaction of 2-methylimidazole with dimethyl carbonate in the presence of a base such as potassium carbonate . The reaction is typically carried out at elevated temperatures (120-130°C) to achieve high yields .
2-Ethylhexanoic acid: is industrially produced by the oxidation of 2-ethylhexanol using an oxidizing agent such as potassium permanganate or chromic acid . The reaction is conducted under controlled conditions to ensure the complete conversion of the alcohol to the acid .
Chemical Reactions Analysis
1,2-Dimethylimidazole: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Substitution: It reacts with alkyl halides to form .
Metallation: It can be metallated using reagents such as n-butyl lithium , leading to the formation of 1,2-dimethylimidazol-5-yl-lithium .
2-Ethylhexanoic acid: primarily undergoes reactions typical of carboxylic acids, such as:
Esterification: It reacts with alcohols to form .
Reduction: It can be reduced to using reducing agents like .
Scientific Research Applications
1,2-Dimethylimidazole: is used in various scientific research applications, including:
Catalysis: It serves as a ligand in the formation of metal complexes used as catalysts in organic synthesis.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is employed in the synthesis of poly(ionic liquid)s and other polymeric materials.
2-Ethylhexanoic acid: is widely used in:
Metal Salts Production: It is a precursor for the synthesis of metal salts such as , which are used as catalysts in polymerization reactions.
Plasticizers: It is used in the production of plasticizers for polymers.
Lubricants: It is an additive in the formulation of lubricants and greases.
Mechanism of Action
The mechanism of action of 1,2-Dimethylimidazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The imidazole ring’s nitrogen atoms act as electron donors, facilitating the formation of coordination bonds with metal centers .
2-Ethylhexanoic acid: exerts its effects primarily through its carboxyl group, which can form ester or amide bonds with other molecules. This reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,2-Dimethylimidazole: can be compared with other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 1,3-Dimethylimidazole
These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications .
2-Ethylhexanoic acid: is similar to other branched-chain carboxylic acids such as:
- 2-Methylbutyric acid
- 2-Methylvaleric acid
- 2-Ethylbutyric acid
These acids have similar chemical properties but differ in their carbon chain length and branching, affecting their physical properties and industrial uses .
Properties
CAS No. |
391684-42-7 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,2-dimethylimidazole;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C5H8N2/c1-3-5-6-7(4-2)8(9)10;1-5-6-3-4-7(5)2/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3 |
InChI Key |
AJPSRHNIVWFIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC1=NC=CN1C |
Origin of Product |
United States |
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